2,6-Dibromopiperidine
Description
Historical Context and Significance of Pyridine (B92270) Halogenation
The halogenation of pyridines, a class of electron-deficient heterocycles, has been a long-standing challenge in synthetic chemistry, with reports dating back to the late 19th century. chemrxiv.orgnsf.gov The pyridine ring's poor π-nucleophilicity makes it resistant to electrophilic aromatic substitution (EAS), the typical method for halogenating arenes. chemrxiv.orgnih.gov Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and may result in mixtures of regioisomers. chemrxiv.orgnsf.govnih.gov
Despite these difficulties, the synthesis of halopyridines is crucial as the carbon-halogen bond serves as a versatile handle for a multitude of subsequent bond-forming reactions. chemrxiv.orgnih.gov This has made halopyridines, including 2,6-dibromopyridine (B144722), essential intermediates in the development of pharmaceuticals and agrochemicals. chemrxiv.orgnsf.govnih.gov Over the years, various methods have been developed to overcome the inherent low reactivity of the pyridine ring, such as the use of pyridine N-oxides or metalation-halogenation sequences. nih.govresearchgate.net A common synthetic route to 2,6-dibromopyridine involves the reaction of 2,6-dichloropyridine (B45657) with a bromide source at elevated temperatures. google.com
Structural Attributes of 2,6-Dibromopyridine Pertinent to Reactivity and Selectivity
The reactivity and selectivity of 2,6-dibromopyridine are dictated by the interplay of several structural and electronic factors. The presence of the electronegative nitrogen atom in the pyridine ring makes the system electron-deficient, which deactivates it towards electrophilic attack. libretexts.orggcwgandhinagar.com The two bromine atoms at the 2 and 6 positions further withdraw electron density from the ring through their inductive effect, while also providing sites for various cross-coupling reactions. acs.org
This electronic arrangement makes the C-Br bonds susceptible to oxidative addition by transition metal catalysts, which is the key step in many cross-coupling reactions. The symmetry of the molecule means that mono- and di-substitution reactions can be selectively achieved by controlling the reaction conditions. For instance, selective mono-arylation of 2,6-dibromopyridine has been achieved using palladium catalysts with N-heterocyclic carbene ligands. chemicalbook.com
The steric hindrance provided by the two bromine atoms can also influence the regioselectivity of certain reactions. Furthermore, the nitrogen atom can act as a Lewis base, coordinating to metal centers, which can either facilitate or hinder certain catalytic processes. nih.gov
Overview of Key Research Avenues for 2,6-Dibromopyridine in Organic Synthesis
2,6-Dibromopyridine is a valuable precursor in a variety of organic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of functionalized pyridine derivatives.
Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of 2,6-dibromopyridine with an organoboron compound, catalyzed by a palladium complex. It is a powerful method for forming C-C bonds and has been used to synthesize various 2,6-disubstituted pyridines.
Sonogashira Coupling: The Sonogashira reaction couples 2,6-dibromopyridine with a terminal alkyne, also using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Studies have demonstrated the chemoselective Sonogashira coupling of related dihalopyridines, allowing for the synthesis of mono-, di-, tri-, and tetraalkynylated pyridines. rsc.orgrsc.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, coupling 2,6-dibromopyridine with amines. wikipedia.orgnih.gov It provides a facile route to aminopyridines, which are important scaffolds in medicinal chemistry. researchgate.netnih.gov Practical methods have been developed for the amination of 2-bromopyridines with a variety of amines, including volatile ones. nih.gov
Ullmann Coupling: This copper-catalyzed reaction can also be used for C-N bond formation with 2,6-dibromopyridine. nih.gov Selective copper-catalyzed C-N bond-forming reactions have been developed for the synthesis of 6-substituted 2-bromopyridine (B144113) compounds from 2,6-dibromopyridine and a range of amines. researchgate.netresearchgate.net
Other Applications:
Beyond cross-coupling, 2,6-dibromopyridine is used in the synthesis of:
Pyridine-containing polymers: These materials are promising for applications such as contaminant capture and self-assembly of block copolymers. nih.govresearchgate.net Porous organic polymer nanotubes have been synthesized using 2,6-dibromopyridine as a monomer. guidechem.com
Pharmaceutical intermediates: It is a key starting material in the synthesis of various biologically active compounds. chemicalbook.comguidechem.com
Ligands for organometallic chemistry: The pyridine nitrogen and the substitutable bromine atoms make it a versatile platform for designing ligands with tailored electronic and steric properties. thermofisher.com
Emerging Trends and Future Perspectives in 2,6-Dibromopyridine Research
Current research continues to expand the utility of 2,6-dibromopyridine. One emerging trend is the development of more efficient and selective catalytic systems for its functionalization. This includes the use of novel ligands and metal-free reaction conditions. researchgate.net The synthesis of unsymmetrical 2,6-disubstituted pyridines remains an area of active investigation, as these compounds are often challenging to prepare but offer significant potential in various applications. researchgate.net
The incorporation of 2,6-dibromopyridine into functional materials is another promising avenue. Its rigid structure and the possibility of introducing various functional groups make it an attractive building block for the design of materials with specific optical, electronic, or catalytic properties. researchgate.netguidechem.com For example, pyridine-containing polymers are being explored for high-temperature applications due to their high glass transition and decomposition temperatures. nih.gov
Future research will likely focus on the development of more sustainable synthetic methods for the preparation and functionalization of 2,6-dibromopyridine, as well as the exploration of its applications in new areas of materials science and medicinal chemistry. The continued development of novel catalytic methods will undoubtedly unlock new possibilities for this versatile chemical compound.
Structure
3D Structure
Properties
CAS No. |
916792-59-1 |
|---|---|
Molecular Formula |
C5H9Br2N |
Molecular Weight |
242.94 g/mol |
IUPAC Name |
2,6-dibromopiperidine |
InChI |
InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2 |
InChI Key |
KUJVSBNVZUZOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromopyridine
Classical Approaches to 2,6-Dibromopyridine (B144722) Synthesis
Traditional methods for synthesizing 2,6-dibromopyridine have relied on direct electrophilic substitution or the transformation of pre-functionalized pyridine (B92270) rings. These foundational methods, while historically significant, often require harsh conditions and may offer limited yields.
Direct Bromination Procedures
The direct bromination of the pyridine ring to produce 2,6-dibromopyridine is a challenging transformation. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are significantly less facile than with benzene. Achieving di-substitution at the 2 and 6 positions typically requires high-energy conditions.
Research has shown that the gas-phase bromination of pyridine can yield 2,6-dibromopyridine, but this requires elevated temperatures, often in the range of 450°C to 530°C. At these temperatures, the reaction proceeds, but control over selectivity can be difficult, and the process is energy-intensive.
Bromine Exchange Reactions from Substituted Pyridines
A more controlled classical approach involves the conversion of other functional groups at the 2 and 6 positions into bromine atoms. The Sandmeyer reaction is a cornerstone of this strategy, providing a reliable method for converting amino groups into halides. wikipedia.orgnih.gov
The synthesis of a dibromopyridine via a Sandmeyer reaction typically involves the diazotization of a diaminopyridine precursor, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst. wikipedia.orgorganic-chemistry.org For instance, the synthesis of 2,5-dibromopyridine (B19318) has been demonstrated by treating 2-amino-5-bromopyridine (B118841) with sodium nitrite (B80452) in a hydrobromic acid solution with cuprous bromide as a catalyst at low temperatures (-5°C to 15°C). google.com A similar two-step diazotization could theoretically be applied to 2,6-diaminopyridine (B39239) to yield the target 2,6-dibromopyridine. This method allows for the regioselective introduction of bromine atoms, contingent on the availability of the corresponding amino-substituted pyridine precursor.
Modern and Optimized Synthetic Routes
Contemporary efforts in chemical synthesis have focused on developing more efficient, scalable, and cost-effective methods for producing 2,6-dibromopyridine. A prominent strategy in this regard is the halogen exchange (halex) reaction, starting from the more accessible 2,6-dichloropyridine (B45657). science.govnih.gov
Synthesis from 2,6-Dichloropyridine via Halogen Exchange Reactions
The conversion of 2,6-dichloropyridine to 2,6-dibromopyridine is an effective modern route that leverages the lower cost and greater availability of the chlorinated starting material. This transformation is typically achieved by heating 2,6-dichloropyridine with a bromide source.
One effective protocol involves the use of an alkali metal bromide salt in conjunction with a strong acid. In a patented procedure, 2,6-dichloropyridine is refluxed with sodium bromide and a 40% hydrobromic acid aqueous solution. google.com The reaction, conducted at temperatures between 80-150°C for 24 hours, results in the formation of 2,6-dibromopyridine, which can be isolated after cooling and purification. google.comguidechem.com This method provides a good yield and high purity of the final product. guidechem.com
Alternatively, the halogen exchange can be performed using hydrobromic acid as the primary bromine source, sometimes with the addition of hydrogen bromide gas to drive the reaction to completion. google.com In these procedures, 2,6-dichloropyridine is refluxed in an aqueous solution of hydrobromic acid at temperatures ranging from 80-150°C. google.com The reaction progress is monitored by HPLC until the starting material and the intermediate, 2-chloro-6-bromopyridine, are consumed to acceptable levels. google.com This approach has been reported to provide high yields, reaching up to 80.4%. google.com
| Method | Starting Material | Key Reagents | Temperature | Yield | Reference |
| Halogen Exchange with Bromide Salt | 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | 80-150°C | 66.4% | guidechem.com, google.com |
| Halogen Exchange with Hydrobromic Acid | 2,6-Dichloropyridine | Hydrobromic Acid, Hydrogen Bromide (gas) | 80-150°C | 73.6-80.4% | google.com |
| Sandmeyer-type Reaction (Analogous) | 2-Amino-5-bromopyridine | Cuprous Bromide, Sodium Nitrite, HBr | -5 to 15°C | 55-64% | google.com |
Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)
The synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine via a halogen exchange reaction is a prominent method where optimization of conditions is critical for maximizing yield and purity. Research and patent literature describe a process involving the reaction of 2,6-dichloropyridine with a bromide source in an acidic aqueous solution. google.com
Temperature: The reaction is typically conducted as a reflux, with the temperature maintained in a range of 80-150°C. google.comguidechem.com This elevated temperature is necessary to drive the nucleophilic aromatic substitution, replacing the chlorine atoms with bromine.
Solvents: An aqueous solution of hydrobromic acid is commonly used as the solvent and a source of bromide. google.comguidechem.com The concentration of the acid and the presence of water are key parameters in the reaction medium.
Reactants/Catalysts: While this reaction does not employ a traditional catalyst, the choice and ratio of bromine source are crucial. The process can utilize hydrogen bromide gas bubbled through the reaction mixture or a salt such as sodium bromide in conjunction with hydrobromic acid. google.com The molar ratio of the bromide source to the 2,6-dichloropyridine substrate is a key variable. For instance, different ratios of sodium bromide and hydrobromic acid have been shown to influence the final product yield significantly. In one embodiment, a reflux reaction for 24 hours followed by cooling, filtration, and refining with diethyl ether yielded the final product with purities often exceeding 98%. google.comguidechem.com
The following table, based on patent data, illustrates how adjusting reactant ratios can optimize the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine. google.com
Table 1: Optimization of 2,6-Dibromopyridine Synthesis
| Molar Ratio (2,6-dichloropyridine) | Molar Ratio (Sodium Bromide) | Molar Ratio (40% HBr (aq)) | Yield (%) | Purity (HPLC) (%) |
|---|---|---|---|---|
| 1 | 2 | 4 | 66.4 | 98.5 |
| 1 | 4 | 2 | 71.5 | 98.5 |
Synthesis from Pyridine N-Oxides and Subsequent Deoxygenation
An alternative synthetic route involves the use of pyridine N-oxide precursors. 2,6-Dibromopyridine N-oxide is a valuable intermediate for preparing various pyridine derivatives. researchgate.net A modern and efficient method for its preparation is the oxidation of 2,6-dibromopyridine itself. Peroxytrifluoroacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and high-concentration hydrogen peroxide, has been shown to smoothly oxidize 2,6-dibromopyridine to its N-oxide in good yield. researchgate.net
An older method starts with pyridine-N-oxide, which is heated with mercuric acetate. The resulting product is then treated sequentially with a sodium chloride solution and bromine to yield a mixture containing 2-bromo- and 2,6-dibromopyridine-N-oxide. researchgate.net
Once the 2,6-dibromopyridine N-oxide is formed, the synthesis of 2,6-dibromopyridine requires a deoxygenation step. General methods for the deoxygenation of pyridine N-oxides, such as palladium-catalyzed hydrogenolysis, can be employed to remove the N-oxide group and yield the final 2,6-dibromopyridine product. semanticscholar.org
Novel Catalyst-Mediated Synthesis Pathways
Recent advancements have focused on developing novel catalyst systems to improve efficiency and selectivity in pyridine functionalization.
One such pathway involves a selective palladium-catalyzed arylation of 2,6-dibromopyridine. chemicalbook.com This method utilizes N-heterocyclic carbene (NHC) ligands to achieve selective mono-arylation. The reaction can be performed at room temperature in a water/acetonitrile solvent system with a catalyst loading as low as 0.1 mol%. chemicalbook.com A notable advantage is that the reaction also proceeds effectively in water as the sole solvent, albeit at a higher temperature of 80°C. chemicalbook.com
Another significant development is the use of copper catalysis for selective C–N bond formation. researchgate.net This protocol allows for the efficient synthesis of 6-substituted 2-bromopyridine (B144113) compounds by reacting 2,6-dibromopyridine with a variety of amines. This approach is particularly valuable as it provides a route to unsymmetrically substituted pyridines, which are often challenging to prepare. researchgate.net
Regioselective and Chemoselective Synthetic Strategies
The presence of two identical bromo-substituents in 2,6-dibromopyridine presents a challenge in achieving selective monofunctionalization. Developing regioselective strategies is crucial for creating unsymmetrical 2,6-disubstituted pyridine derivatives, which are important building blocks in pharmaceuticals and materials science. researchgate.net
A highly effective strategy for regioselectivity is the copper-catalyzed C–N cross-coupling reaction. researchgate.netgoogle.com By carefully controlling the reaction conditions, it is possible to favor the substitution of only one bromine atom, leaving the other available for subsequent transformations. The optimized conditions for this selective mono-amination typically involve a copper(I) iodide (CuI) catalyst, a specific ligand such as 1,2-ethanediamine, and a base like potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at 90°C. researchgate.netgoogle.com This method has been successfully applied to a range of amines, including various nitrogen heterocycles like benzimidazole (B57391) and imidazole, as well as alkylamines. researchgate.net The major advantage of this protocol is the precise control over the selectivity of the C–N coupling, which avoids the formation of the disubstituted byproduct. researchgate.net
The following table summarizes the results of copper-catalyzed regioselective amination of 2,6-dibromopyridine with various amines. researchgate.net
Table 2: Regioselective Copper-Catalyzed Synthesis of 6-Substituted 2-Bromopyridines
| Amine | Product Yield (%) [a] | Disubstituted Product Yield (%) |
|---|---|---|
| Benzimidazole | 81 | (not specified) |
| Imidazole | 72 | (not specified) |
| Pyrrole | 76 | (not specified) |
| Pyrazole (B372694) | 60 | (not specified) |
| Indazole | (lower yield) [b] | (formation noted) |
| n-Pentylamine | 61 | (not specified) |
[a] Isolated yield of the monosubstituted product. researchgate.net [b] Lower yields were observed for some N-heterocycles due to competing formation of the disubstituted product. researchgate.net
Chemoselectivity has also been explored in related systems. For instance, in pyridine C-nucleosides containing both a bromo and a chloro substituent, palladium-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the position of the bromine atom. nih.gov This highlights the differential reactivity of halogen substituents that can be exploited for selective synthesis.
Scale-Up Considerations and Industrial Synthesis Approaches
For industrial-scale production of 2,6-dibromopyridine, the primary considerations are process simplicity, cost-effectiveness, safety, and high product yield. The synthesis route starting from the more readily available and less expensive 2,6-dichloropyridine is a strong candidate for large-scale applications. google.comresearchgate.net
The method detailed in patent literature, which involves a reflux reaction with sodium bromide and hydrobromic acid, is described as a "simple process" with "high product yield" ranging from 66% to 80%. google.com This approach avoids complex catalysts and relies on common industrial reagents. The work-up procedure, involving cooling, filtration, and purification by recrystallization or extraction with a solvent like diethyl ether, is also amenable to scale-up. google.comguidechem.com The ability to achieve high purity (e.g., >98% by HPLC) is a significant advantage for industrial synthesis, as it minimizes the need for extensive and costly purification steps. google.com
When considering alternative routes for large-scale synthesis, safety becomes a paramount concern. researchgate.net While laboratory-scale syntheses might employ hazardous reagents or intermediates, industrial processes often require the development of safer, more robust alternatives. The straightforward nature and high efficiency of the halogen exchange reaction from 2,6-dichloropyridine make it an attractive and practical approach for reliable, large-scale manufacturing. google.com
Reactivity and Mechanistic Studies of 2,6 Dibromopyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two bromine atoms on the pyridine (B92270) ring makes 2,6-dibromopyridine (B144722) a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions allow for the selective introduction of various functional groups, leading to the synthesis of a wide array of substituted pyridines.
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. In the context of 2,6-dibromopyridine, palladium-catalyzed reactions have been extensively studied to control the degree of substitution and achieve selective functionalization.
The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed arylation of 2,6-dibromopyridine has proven to be a highly effective strategy for selective mono-arylation. rsc.orgrsc.org NHCs are strong σ-donating ligands that enhance the catalytic activity of palladium, allowing for reactions to proceed under mild conditions. nih.gov Research has demonstrated that employing specific NHC ligands can lead to the selective substitution of one bromine atom, leaving the other available for further functionalization. rsc.orgrsc.org This selectivity is crucial for the synthesis of unsymmetrically substituted 2,6-diarylpyridines. rsc.org
A study highlighted the use of a palladium catalyst with NHC ligands for the selective mono-arylation of 2,6-dibromopyridine with various aryl boronic acids. rsc.org The reactions were carried out at ambient temperature with a low catalyst loading of 0.1 mol%, yielding good to excellent results. rsc.orgrsc.org The electronic properties of the substituents on the arylboronic acid did not significantly impact the reaction's reactivity. rsc.org
Table 1: Selective Mono-arylation of 2,6-Dibromopyridine with Arylboronic Acids using a Palladium-NHC Catalyst
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-bromo-6-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2-bromo-6-(p-tolyl)pyridine | 90 |
| 4-Methoxyphenylboronic acid | 2-bromo-6-(4-methoxyphenyl)pyridine | 88 |
| 4-Chlorophenylboronic acid | 2-bromo-6-(4-chlorophenyl)pyridine | 82 |
| 3-Nitrophenylboronic acid | 2-bromo-6-(3-nitrophenyl)pyridine | 78 |
Data sourced from a study on selective palladium-catalyzed arylation. rsc.org
A significant advancement in the selective arylation of 2,6-dibromopyridine has been the development of a palladium-catalyzed reaction in a water/acetonitrile solvent system. rsc.orgrsc.org This method allows for selective mono-arylation to be performed at ambient temperature with a very low catalyst loading of 0.1 mol%. rsc.orgrsc.org The reaction also proceeds smoothly in water alone, although it requires a higher temperature of 80 °C. rsc.orgrsc.org The use of aqueous solvent systems is environmentally advantageous and often leads to enhanced reactivity.
The control over mono-arylation is attributed to the specific palladium-NHC catalytic system employed. rsc.org This system's high activity allows for the selective reaction at one of the C-Br bonds, even at room temperature. rsc.org This methodology provides a straightforward route to mono-arylated pyridines, which are valuable intermediates in organic synthesis. rsc.org
The selective mono-arylation of 2,6-dibromopyridine opens up pathways for the synthesis of diversely substituted 2,6-pyridines. rsc.orgrsc.org Following the initial mono-arylation, the remaining bromine atom can be subjected to a second cross-coupling reaction with a different aryl boronic acid. rsc.org This sequential approach allows for the introduction of two different aryl groups at the 2 and 6 positions of the pyridine ring. rsc.org
Furthermore, a one-pot sequential arylation protocol has been developed to synthesize unsymmetrically substituted 2,6-diarylpyridines in good yields. rsc.org This method avoids the isolation of the mono-arylated intermediate, making the process more efficient. Additionally, diarylation of 2,6-dibromopyridine can be achieved by adjusting the reaction conditions, such as increasing the temperature to 80 °C and using a higher catalyst loading of 0.5 mol%. rsc.org
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govyonedalabs.com In the case of 2,6-dibromopyridine, this reaction has been employed to synthesize a variety of substituted pyridines. beilstein-journals.orgacs.org The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. yonedalabs.com
Studies have shown that 2,6-dibromopyridine can undergo Suzuki-Miyaura coupling with modest yields. acs.org The reaction's efficiency can be influenced by the specific palladium catalyst and ligands used. For instance, a regio- and atropselective Suzuki-Miyaura cross-coupling has been observed with 3,4,5-tribromo-2,6-dimethylpyridine, suggesting that similar selectivity could be applicable to other arylpyridine systems. beilstein-journals.org The mechanism of the Suzuki-Miyaura reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle. yonedalabs.comlibretexts.org
Stille, Heck, and Sonogashira Coupling Reactions
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, and Sonogashira reactions, have been utilized to functionalize 2,6-dibromopyridine.
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile method for C-C bond formation with few limitations on the reacting groups. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a valuable tool for alkene substitution. wikipedia.org
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is carried out under mild conditions and is highly effective for forming carbon-carbon bonds involving sp-hybridized carbons. wikipedia.org A chemoselective Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed, allowing for the synthesis of various alkynylpyridines. rsc.orgrsc.org This suggests the potential for similar selective reactions with 2,6-dibromopyridine.
Copper-Catalyzed C-N Bond-Forming Reactions with Amines
A practical and efficient method for synthesizing 6-substituted 2-bromopyridine (B144113) compounds involves a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.net A key advantage of this protocol is the ability to control the selectivity of the C-N cross-coupling reaction to a single bromine atom on the pyridine ring. researchgate.net
The general reaction scheme is as follows:
2,6-dibromopyridine + Amine --(CuI, Ligand, Base, Solvent)--> 6-(Amino)-2-bromopyridine + 2,6-Di(amino)pyridine
This selective monosubstitution is significant because unsymmetrical 2,6-disubstituted pyridine-bridged compounds are typically challenging to prepare. researchgate.netresearchgate.net
The choice of ligand is crucial for the efficiency and selectivity of the copper-catalyzed C-N coupling reaction with 2,6-dibromopyridine. researchgate.net The use of 1,2-ethanediamine derivatives as ligands in a CuI/dimethyl sulfoxide (B87167) (DMSO) catalytic system has demonstrated high selectivity in producing 6-substituted 2-bromopyridine compounds as the major product. researchgate.net This highlights that the selectivity for mono- or disubstituted products can be controlled by the appropriate selection of the ligand. researchgate.net
Several copper sources have been evaluated, including Cu(I) and Cu(II) salts. researchgate.net Copper(I) compounds, particularly copper(I) iodide (CuI), have been found to be more catalytically active. researchgate.net The presence of a ligand is essential, as reactions conducted with CuI in the absence of a ligand result in lower product yields. researchgate.net
Different ligands such as 1,2-ethanediamine and its N,N'-dimethyl and N,N-dimethyl derivatives have been tested to assess their catalytic efficiency. researchgate.net
Table 1: Ligand and Catalyst Effects on the Copper-Catalyzed Amination of 2,6-Dibromopyridine
| Entry | Copper Source | Ligand | Yield of 6-substituted 2-bromopyridine (%) |
| 1 | CuI | 1,2-ethanediamine | High |
| 2 | CuI | N,N'-dimethyl-1,2-ethanediamine | Moderate |
| 3 | CuI | N,N-dimethylethylenediamine | High |
| 4 | CuI | None | Low |
| 5 | Cu(II) salts | 1,2-ethanediamine | Less active than Cu(I) |
This table is a representative summary based on findings in the cited literature. researchgate.net
The selective copper-catalyzed C-N bond formation provides a two-step pathway to a new series of unsymmetrical 2,6-disubstituted pyridine-bridged compounds. researchgate.netresearchgate.net The initial selective amination yields a 6-substituted 2-bromopyridine, which can then undergo further functionalization. researchgate.net
The scope of the reaction includes various amines. For example, the coupling of 2,6-dibromopyridine with nitrogen heterocycles like benzimidazole (B57391), imidazole, pyrrole, and pyrazole (B372694) has been shown to produce the corresponding monosubstituted products in good yields. researchgate.net However, with some nitrogen heterocycles such as indazole, indole, and benzotriazole, the monosubstituted product is more prone to further C–N coupling, leading to the formation of the disubstituted product and thus lower yields of the desired unsymmetrical compound. researchgate.net The reaction is also sensitive to steric hindrance, with sterically hindered amines resulting in moderate yields. researchgate.net
Table 2: Synthesis of various 6-substituted 2-bromopyridine compounds
| Amine | Yield of 6-(Amino)-2-bromopyridine (%) |
| Benzimidazole | 81 |
| Imidazole | 72 |
| Pyrrole | 76 |
| Pyrazole | 60 |
| n-Pentylamine | 61 |
This table presents a selection of results from the cited study under optimized conditions. researchgate.net
Organometallic Chemistry and Lithiation Reactions
The organometallic chemistry of 2,6-dibromopyridine is highlighted by its lithiation reactions, which provide a route to various derivatives.
2,6-Dibromopyridine can undergo selective monolithiation with butyllithium. chemicalbook.comresearchgate.netprinceton.edu The selectivity of this reaction, determining whether the lithium substitutes the bromine at the 2- or 5-position (in the case of 2,5-dibromopyridine), is strongly influenced by the reaction conditions, specifically the solvent and concentration. researchgate.netprinceton.edu For 2,5-dibromopyridine (B19318), coordinating solvents and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position. researchgate.netprinceton.edu In the case of 2-heterosubstituted pyridines, the use of BuLi-LiDMAE has been shown to result in direct lithiation at the C-6 position. nih.gov
The lithiated intermediates of 2,6-dibromopyridine can be trapped with various electrophiles to form a range of derivatives. researchgate.net A notable application of this methodology is in the synthesis of a precursor for L-739,010, a pharmaceutical compound. chemicalbook.com
Electrophilic Substitution Reactions
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comquora.com Electrophilic attack on the pyridine ring, when it does occur, typically favors the 3-position, as substitution at the 2- or 4-positions would result in an unfavorable partial positive charge on the nitrogen atom. quora.com
To enhance the reactivity of the pyridine ring towards electrophiles, electron-donating groups can be introduced. youtube.com Another strategy involves the formation of a pyridine-N-oxide. The oxygen atom can donate electron density into the ring, making it more susceptible to electrophilic attack, primarily at the 4-position (para-position). youtube.com Computational studies on the nitration of pyridine derivatives with the nitronium ion (NO2+) suggest that while the nitration of pyridine and pyridine-N-oxide has a low activation energy, the strongly acidic medium required for the reaction converts pyridine to its protonated form, which is strongly deactivated towards electrophilic substitution. rsc.org
Friedel-Crafts Type Acylation of Alkenes Utilizing 2,6-Dibromopyridine as a Reagent
Other Notable Transformations
2,6-Dibromopyridine is a precursor for the synthesis of more complex molecular architectures, such as macrocycles containing a terpyridine moiety. nih.gov For instance, the macrocycle 2,5,8,11,14-pentaaza9cyclo(2,2':6',2'')terpyridinophane has been synthesized. This ligand features a pentaamine chain that links the 6 and 6'' positions of a terpyridine unit. nih.gov Such macrocycles are of interest for their ability to form complexes with metal ions. nih.gov
2,6-Dibromopyridine can be selectively converted to 6-bromo-2-methoxypyridine. This transformation represents a nucleophilic aromatic substitution, where one of the bromine atoms is replaced by a methoxy (B1213986) group. This reaction is typically carried out using sodium methoxide (B1231860) in methanol. The resulting 6-bromo-2-methoxypyridine is a useful intermediate in organic synthesis.
Applications of 2,6 Dibromopyridine As a Synthetic Building Block
Precursor for Complex Heterocyclic Architectures
The structure of 2,6-dibromopyridine (B144722), with its reactive C-Br bonds, is ideally suited for elaboration into more complex heterocyclic structures. It serves as a foundational scaffold upon which chemists can build intricate mono- and polycyclic systems through various synthetic strategies.
A primary application of 2,6-dibromopyridine is in the synthesis of unsymmetrical 2,6-disubstituted pyridines, which are challenging to prepare using other methods. researchgate.net The differential reactivity of the two bromine atoms can be exploited to achieve selective mono-substitution, followed by a second, different substitution.
Catalytic cross-coupling reactions are particularly effective for this purpose. For instance, copper-catalyzed C-N bond-forming reactions between 2,6-dibromopyridine and various amines can be controlled to selectively yield 6-substituted 2-bromopyridine (B144113) compounds. researchgate.netresearchgate.net This approach allows for the introduction of a wide range of nitrogen-based functional groups. researchgate.net Similarly, palladium-catalyzed mono-arylation has been developed using N-heterocyclic carbene ligands, which can be performed at ambient temperatures in aqueous solvent systems. chemicalbook.comrsc.org These mono-substituted products retain a bromine atom that can be used for further functional group modification, opening pathways to diversely substituted pyridines. rsc.orggoogle.com
The resulting substituted pyridine (B92270) derivatives are not merely chemical curiosities; they are key components in materials science and medicinal chemistry. For example, novel 2,6-disubstituted pyridine derivatives have been designed and synthesized as potential inhibitors of β-amyloid-42 aggregation, a process implicated in Alzheimer's disease. nih.gov
Table 1: Copper-Catalyzed Synthesis of 6-Substituted 2-Bromopyridine Compounds
This table presents the outcomes of a copper-catalyzed C-N cross-coupling reaction between 2,6-dibromopyridine and various amine nucleophiles. The data highlights the yields of the desired monosubstituted product.
| Entry | Amine | Monosubstituted Product Yield (%) | Disubstituted Product Yield (%) |
| 1 | Benzimidazole (B57391) | 81 | 5 |
| 2 | Imidazole | 72 | 11 |
| 3 | Pyrrole | 76 | 9 |
| 4 | Pyrazole (B372694) | 60 | 15 |
| 5 | Indazole | 55 | 21 |
| 6 | Indole | 48 | 25 |
| 7 | Benzotriazole | 45 | 30 |
| 8 | 2-Methyl-1H-imidazole | 58 | 12 |
| (Data sourced from European Journal of Organic Chemistry, 2014.) researchgate.net |
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for constructing fused heterocyclic systems and polycyclic aromatic compounds. bohrium.comrsc.org These strategies often involve the use of metal or organo-catalyzed transformations to generate complex, fully aromatic systems known as heteroacenes. bohrium.com While general annulation strategies often employ electrophilic heterocycles, the versatile reactivity of 2,6-dibromopyridine makes it a potential substrate for such transformations. bohrium.comrsc.org For example, iridium-catalyzed reductive annulation reactions have been developed for the construction of functionalized fused heterocycles from N-heteroarenium salts. rsc.org The ability to selectively functionalize 2,6-dibromopyridine allows for the introduction of groups that can participate in subsequent intramolecular or intermolecular cyclization reactions, leading to the formation of fused ring systems containing the pyridine core.
Ligand Precursor in Coordination Chemistry
The nitrogen atom of the pyridine ring, combined with substituents introduced at the 2- and 6-positions, makes 2,6-dibromopyridine an excellent precursor for designing chelating ligands. These ligands are crucial in coordination chemistry for stabilizing metal ions and forming metal complexes with specific geometries and electronic properties.
2,6-Dibromopyridine is a common starting point for synthesizing tridentate ligands, which bind to a metal center through three donor atoms. chemicalbook.com By replacing the two bromine atoms with other coordinating groups, a pincer-type ligand is formed where the central pyridine nitrogen and two flanking donor atoms can bind to a metal in a facial or meridional fashion. For instance, complex tripyridine macrocycles designed as tridentate facially chelating ligands have been synthesized from pyridine-based precursors. nih.gov The resulting metal chelates can exhibit high stability. google.com The evolution from a simple pyridine core to complex ligand systems is exemplified by the synthesis of bis(pyrazolyl)pyridines, which act as scaffolds for creating coordination polymers. nih.gov
The ligands derived from 2,6-dibromopyridine are instrumental in the field of catalysis. 2,6-Disubstituted pyridine-bridged compounds are noted for their applications in organometallic catalysis. researchgate.netresearchgate.net The electronic and steric properties of the ligand can be fine-tuned by varying the substituents at the 2- and 6-positions, which in turn influences the catalytic activity of the corresponding metal complex.
A prominent example is the use of 2,6-diamidopyridine (DAP) ligands to form pincer complexes that act as the basic component in frustrated Lewis pair (FLP) catalysis. researchgate.net These systems, often involving oxorhenium complexes, have been shown to be effective in the catalytic hydrogenation of unactivated olefins. researchgate.net The azo group can also be incorporated to create bridging ligands like 2,2′-azobispyridine, which can form dinuclear complexes with unique electronic features and redox properties, making them useful in catalytic transformations. researchgate.net
Intermediate in the Synthesis of Specialty Chemicals
Beyond its role in fundamental heterocyclic and coordination chemistry, 2,6-dibromopyridine is a key intermediate in the production of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and functional materials. guidechem.comgoogle.com
Its utility in the pharmaceutical sector is highlighted by its role as an intermediate in the synthesis of the migraine drug Lasmiditan. chemicalbook.com In the realm of materials science, it has been used as a monomer in the Yamamoto reaction to create porous organic polymer nanotubes (PNT-1), which have potential applications as efficient luminescent probes for sensing. guidechem.com Further applications include its use in generating ethyl pyridine-2,6-dicarboxylate, a precursor for engineering plastics. google.com It also serves as a starting material for synthesizing anion sensors based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold and for creating 2,6-dibromo-4-aminopyridine, an important intermediate for new chelating agents used in immunoassays. guidechem.comnih.gov
Table 2: Examples of Specialty Chemicals Synthesized from 2,6-Dibromopyridine
| Specialty Chemical Class | Specific Example | Application |
| Pharmaceuticals | Lasmiditan | Acute treatment of migraine chemicalbook.com |
| Functional Polymers | Porous Organic Polymer Nanotubes (PNT-1) | Luminescent sensing and detection guidechem.com |
| Engineering Plastics Precursor | Ethyl pyridine-2,6-dicarboxylate | Development of engineering plastics google.com |
| Chemical Sensors | 2,6-bis(2-anilinoethynyl)pyridine bisphenylureas | Anion sensing and detection nih.gov |
| Diagnostic Reagents | 2,6-Dibromo-4-aminopyridine | Intermediate for time-resolved fluorescence immunoassay chelating agents guidechem.com |
Components for Advanced Materials (e.g., Polymers, Coatings)
2,6-Dibromopyridine serves as a versatile building block in the realm of material science, contributing to the creation of advanced materials such as specialized polymers and durable coatings. chemimpex.com Its incorporation into polymer structures can enhance properties like durability and resistance to environmental degradation. chemimpex.com
A notable application is in the synthesis of porous organic polymer nanotubes. For instance, 2,6-dibromopyridine has been used as a co-monomer with 1,3,5-tris(3-bromophenyl)- chemimpex.combiosynth.comchemicalbook.comtriazine in a nickel-catalyzed Yamamoto reaction to produce porous organic polymer nanotubes (PNT-1). guidechem.com These nanotubes exhibit high luminescence, stability, and reusability, making them effective luminescent probes for sensitive and selective sensing applications. guidechem.com
The development of engineering plastics is another area where 2,6-dibromopyridine finds utility. guidechem.comgoogle.com It can be a precursor to compounds like ethyl pyridine 2,6-dicarboxylate, which is then used in the manufacturing of these specialized plastics. guidechem.com
In the field of coatings, polymeric additives are known to improve various properties. While direct examples of 2,6-dibromopyridine in specific coating formulations are not extensively detailed in the provided results, the synthesis of novel polymers from this building block suggests its potential for creating coatings with enhanced characteristics. The stability and reactivity of 2,6-dibromopyridine make it a valuable component for developing new materials with tailored functionalities. chemimpex.com
Organic Electronics (e.g., Organic Semiconductors)
2,6-Dibromopyridine and its derivatives are significant in the field of organic electronics, particularly in the development of organic semiconductors. chemimpex.com These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comcas.org Organic semiconductors are typically composed of π-bonded molecules or polymers, which can include heteroatoms like nitrogen, making pyridine-based structures relevant. cas.org
A key application lies in the synthesis of complex organic molecules with specific electronic properties. For example, derivatives of 2,6-dibromopyridine are used to create sophisticated pyridine-3,5-dicarbonitriles. nih.gov These molecules are synthesized through multi-step processes that can start from precursors like 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile. nih.gov Such compounds are investigated for their potential as electron-transporting materials in OLEDs, exhibiting properties like thermally activated delayed fluorescence (TADF). nih.gov
The modification of organic semiconductor properties can be achieved by altering their chemical structure. cas.org The pyridine-3,5-dicarbonitrile (B74902) moiety, derived from reactions involving brominated pyridines, has gained considerable attention for developing heavy-metal-free pure organic emitters for OLEDs. nih.gov Research has shown that polyaromatic π-systems containing these fragments possess good hole-blocking and electron-injecting properties, which are crucial for efficient electronic devices. nih.gov
The general advantages of organic semiconductors include their potential for low-cost manufacturing, flexibility, and being lightweight, which makes them suitable for applications in flexible displays and wearable electronics. arborpharmchem.com The versatility of building blocks like 2,6-dibromopyridine allows for the fine-tuning of molecular structures to optimize the performance of these advanced electronic components. nih.govarborpharmchem.com
Utility in Fine Chemical Synthesis (excluding clinical/therapeutic)
2,6-Dibromopyridine is a valuable intermediate in the synthesis of a wide range of fine chemicals. chemimpex.comgoogle.com Its utility stems from the reactivity of the bromine substituents, which allows for the introduction of diverse functional groups through various chemical reactions, such as cross-coupling reactions. chemimpex.com This makes it an ideal starting material for creating more complex molecules. chemimpex.com
The compound's stability and compatibility with numerous reaction conditions make it a preferred choice in both academic research and industrial production of specialty chemicals. chemimpex.com For example, it can be used to prepare other heterocyclic compounds, which are important in many areas of chemistry. chemimpex.com
Precursors for Pharmaceutical Intermediates
In the pharmaceutical industry, 2,6-dibromopyridine is a key starting material for the synthesis of pharmaceutical intermediates, which are the chemical building blocks for active pharmaceutical ingredients (APIs). chemimpex.comarborpharmchem.com While excluding direct clinical or therapeutic applications, its role in creating the foundational structures of potential drug candidates is significant. chemimpex.com
One specific example is its use in the synthesis of 2,6-dibromo-4-aminopyridine. guidechem.com This compound is an important intermediate for new chelating agents used in time-resolved fluorescence immunoassays, a sensitive analytical technique. guidechem.com The synthesis involves a three-step process of oxidation, nitration, and reduction, starting from 2,6-dibromopyridine. guidechem.com
Furthermore, 2,6-dibromopyridine is used in the multi-step synthesis of 2-pyridone derivatives that act as tissue factor VIIa inhibitors. guidechem.com The synthesis involves several chemical transformations, including regioselective nucleophilic addition and Suzuki coupling, to build the final complex molecule. guidechem.com The pyridine core, originating from the initial building block, is a crucial structural element of these inhibitors. guidechem.com
The ability to use 2,6-dibromopyridine to create a variety of substituted pyridines makes it a versatile tool for medicinal chemists exploring new molecular structures for potential therapeutic agents. chemimpex.com
Building Block for Agrochemicals (e.g., Herbicides, Pesticides)
2,6-Dibromopyridine also plays a role in the development of agrochemicals, including herbicides and pesticides, which are essential for crop protection. chemimpex.com Its chemical structure serves as a scaffold for building more complex molecules with desired biological activity against pests and weeds. chemimpex.com
The synthesis of novel pesticides and other crop protection agents can utilize 2,6-dibromopyridine as a starting material. chemimpex.comguidechem.comgoogle.com The introduction of different chemical groups onto the pyridine ring allows for the modification of the compound's properties to target specific biological pathways in pests or plants. chemimpex.com
The development of new engineering plastics and novel pesticides are sometimes linked, with intermediates derived from 2,6-dibromopyridine being applicable in both fields. guidechem.comgoogle.com This highlights the versatility of this chemical compound as a foundational element in the synthesis of a broad range of commercially important chemicals. chemimpex.com
Interactive Data Tables
Table 1: Applications of 2,6-Dibromopyridine
| Application Area | Specific Use | Reference |
| Advanced Materials | Synthesis of porous organic polymer nanotubes (PNT-1) | guidechem.com |
| Precursor for engineering plastics | guidechem.comgoogle.com | |
| Organic Electronics | Synthesis of organic semiconductors | chemimpex.com |
| Precursor for pyridine-3,5-dicarbonitriles for OLEDs | nih.gov | |
| Fine Chemical Synthesis | Intermediate for specialty chemicals | chemimpex.com |
| Pharmaceutical Intermediates | Synthesis of 2,6-dibromo-4-aminopyridine | guidechem.com |
| Synthesis of 2-pyridone derivatives | guidechem.com | |
| Agrochemicals | Building block for herbicides and pesticides | chemimpex.com |
Spectroscopic and Computational Investigations of 2,6 Dibromopyridine
Vibrational Spectroscopy (Raman, IR)
Correlation Between Normal Raman and Surface-Enhanced Raman (SER) Spectra
Research has demonstrated a satisfactory correlation between the normal Raman spectra of 2,6-dibromopyridine (B144722) in aqueous solutions and its Surface-Enhanced Raman (SER) spectra when adsorbed on silver sols. nih.gov SERS is a powerful technique that provides significant amplification of Raman signals for molecules situated near the surface of metallic nanostructures. The correlation between the two spectra indicates that the molecule's fundamental structure is largely preserved upon adsorption, although specific interactions with the metal surface can lead to notable changes in peak intensities and positions.
Identification of Vibrational Modes and Enhanced Intensities
In the SERS spectra of 2,6-dibromopyridine, specific vibrational modes exhibit pronounced enhancement. nih.gov Notably, the stretching vibrations corresponding to the carbon-bromine bond (C-Br) and ring vibrations involving carbon-carbon and carbon-nitrogen bonds (C-C, C-N) show significantly increased intensities. nih.gov Two such enhanced bands are observed at 1175 cm⁻¹ and 1369 cm⁻¹, which are attributed to the (py)C-Br stretching and the (CC,CN)(py) ring stretching modes, respectively. nih.gov This enhancement suggests a strong interaction between these parts of the molecule and the silver surface.
Standard Fourier Transform Infrared (FTIR) spectra are also available for 2,6-dibromopyridine across various databases, providing complementary information on its vibrational modes, particularly those with strong dipole moment changes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2,6-dibromopyridine, ¹H and ¹³C NMR spectra provide definitive information about its symmetric structure.
Due to the molecule's C₂ᵥ symmetry, the proton (¹H) NMR spectrum is simplified. The two protons at positions 3 and 5 are chemically equivalent, as are the carbons at positions 2 and 6 and the carbons at positions 3 and 5. This results in an expected pattern of two signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum.
The experimental data, available from the Spectral Database for Organic Compounds (SDBS), confirms this structure. tcichemicals.com
Interactive Data Table: NMR Spectral Data for 2,6-Dibromopyridine
| Spectrum Type | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ¹H | ~7.55 | Doublet | ~7.8 | H-3, H-5 |
| ¹H NMR | ¹H | ~7.35 | Triplet | ~7.8 | H-4 |
| ¹³C NMR | ¹³C | ~142.0 | Singlet | - | C-2, C-6 |
| ¹³C NMR | ¹³C | ~140.0 | Singlet | - | C-4 |
| ¹³C NMR | ¹³C | ~129.0 | Singlet | - | C-3, C-5 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration. Data referenced from SDBS-No. 3990. tcichemicals.com
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and clues to its structure. The mass spectrum of 2,6-dibromopyridine is characterized by the distinct isotopic pattern of bromine.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Consequently, the molecular ion (M⁺) peak for 2,6-dibromopyridine appears as a characteristic triplet of peaks at m/z values of 235 (M⁺), 237 (M+2)⁺, and 239 (M+4)⁺. The relative intensities of these peaks follow an approximate 1:2:1 ratio, which is a definitive signature for a molecule containing two bromine atoms.
Common fragmentation pathways for pyridine (B92270) derivatives include the loss of a halogen atom or the expulsion of a neutral molecule like hydrogen cyanide (HCN). Therefore, expected fragment ions in the mass spectrum would include the [M-Br]⁺ ion and subsequent fragmentation products.
X-ray Crystallography and Solid-State Structure Elucidation
The precise three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. A crystal structure for 2,6-dibromopyridine is available in the Crystallography Open Database (COD) under the identification number 7241388. nih.gov
This experimental data provides the definitive solid-state conformation, including bond lengths, bond angles, and intermolecular packing details within the crystal lattice. Analysis of the crystallographic data reveals the unit cell dimensions and the space group symmetry of the crystal. This information is crucial for understanding the physical properties of the material and for providing a benchmark against which computational models can be compared.
Interactive Data Table: Crystallographic Data for 2,6-Dibromopyridine
| Parameter | Value |
| Database ID | COD 7241388 |
| Formula | C₅H₃Br₂N |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁ |
| a (Å) | 13.92(1) |
| b (Å) | 13.35(1) |
| c (Å) | 3.93(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Data sourced from Crystallography Open Database. nih.govnih.gov
Computational Chemistry and Theoretical Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental findings. Theoretical models allow for the calculation of molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts.
For a molecule like 2,6-dibromopyridine, a typical computational approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimized structure provides theoretical bond lengths and angles that can be compared with X-ray crystallography data.
Following optimization, frequency calculations can be performed at the same level of theory. These calculations yield the normal modes of vibration and their corresponding frequencies and intensities, which can be directly compared with experimental IR and Raman spectra. This comparison aids in the definitive assignment of experimental vibrational bands. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further validation of experimental spectra.
Scientific Literature Lacks Detailed Computational and Spectroscopic Data on 2,6-Dibromopiperidine
A comprehensive search of scientific databases and literature has revealed a significant gap in the chemical information available for the compound this compound. Despite extensive queries, no specific research articles or datasets pertaining to its detailed spectroscopic and computational investigations were found.
The initial request for an article structured around the electronic structure, reaction pathways, predicted spectroscopic properties, and molecular dynamics of this compound could not be fulfilled. The required scientifically validated data for these specific topics concerning this particular compound does not appear to be present in the public domain or indexed scholarly articles.
Searches for computational analyses, such as Density Functional Theory (DFT) or ab initio calculations, reaction pathway and transition state analyses, and molecular dynamics simulations specifically for this compound yielded no relevant results. While there is a body of research on the similarly named aromatic compound, 2,6-dibromopyridine, and on the conformational analysis of other piperidine (B6355638) derivatives, this information is not directly applicable to this compound and falls outside the strict scope of the requested article.
Similarly, detailed analyses of predicted spectroscopic properties for this compound are not available. While databases contain some experimental spectroscopic data for related compounds like 2,6-dibromopyridine, this does not extend to the saturated piperidine analogue.
The absence of published research on the computational and advanced spectroscopic properties of this compound prevents the generation of an accurate and scientifically sound article based on the provided outline. The scientific community has yet to publish in-depth studies on the electronic structure, reaction dynamics, and molecular simulations of this specific chemical compound. Therefore, the data tables and detailed research findings requested cannot be produced.
Green Chemistry and Environmental Profile of 2,6-Dibromopyridine
The pursuit of sustainable chemical manufacturing necessitates a thorough evaluation of the environmental impact and green chemistry credentials of key chemical compounds. 2,6-Dibromopyridine, a vital intermediate in the pharmaceutical and fine chemical industries, is increasingly being scrutinized through this lens. Research efforts are now focusing on developing more environmentally benign synthetic methodologies and understanding the compound's ultimate fate in the environment. This article explores the greener aspects of 2,6-dibromopyridine research, concentrating on synthetic pathways, waste management, and its environmental behavior.
Future Directions and Interdisciplinary Research Opportunities
Exploration of New Reaction Architectures
The primary utility of 2,6-dibromopiperidine lies in its capacity to serve as a scaffold for creating stereochemically complex 2,6-disubstituted piperidines. rsc.org Future work will likely move beyond simple, one-step substitutions to more sophisticated, multi-step reaction sequences.
A key area of exploration is Diversity-Oriented Synthesis (DOS), a strategy that aims to create a wide range of structurally diverse molecules from a common starting material. A modular approach, such as Type II Anion Relay Chemistry (ARC), could be adapted for this compound to generate an entire matrix of stereoisomers of polysubstituted piperidines. nih.gov This involves sequential reactions that build complexity and introduce multiple stereocenters in a controlled manner. nih.gov
Furthermore, the development of one-pot protocols for the asymmetric synthesis of complex piperidines is a significant goal. researchgate.net This could involve cascade reactions where the initial substitution at one bromine atom triggers a subsequent intramolecular cyclization or reaction at the second bromine, creating intricate polycyclic systems. Methodologies like intramolecular aza-Michael reactions (IMAMR) and hydroamination/cyclization cascades, which have been successful for other piperidine (B6355638) syntheses, could be adapted for derivatives of this compound. nih.gov
Development of Novel Catalytic Systems
Achieving stereocontrol at both the C2 and C6 positions is a central challenge in the synthesis of 2,6-disubstituted piperidines. rsc.org The development of novel catalytic systems that can selectively and stereoselectively functionalize the two C-Br bonds of this compound is paramount.
Current research in piperidine synthesis utilizes a range of catalysts, including rhodium, palladium, copper, and chiral organocatalysts, to achieve high enantioselectivity. nih.govnih.govresearchgate.net For instance, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions and palladium-catalyzed intramolecular allylic aminations have proven effective for constructing substituted piperidine rings. nih.govresearchgate.net Future efforts could focus on adapting these systems for the sequential, diastereoselective, or enantioselective substitution of the bromine atoms in this compound.
A promising avenue is the development of catalysts that can differentiate between the two chemically equivalent C-Br bonds through kinetic resolution or desymmetrization strategies. scilit.com This would allow for the stepwise introduction of different functional groups, dramatically expanding the molecular diversity accessible from this single precursor. Chiral phosphine (B1218219) ligands, for example, have been shown to induce excellent enantioselectivity in [4+2] annulation reactions to form piperidines and could be tailored for reactions involving this compound. acs.org
| Catalyst Type | Potential Application for this compound | Key Advantage | Reference(s) |
| Palladium Complexes | Diastereoselective intramolecular allylic amination after initial substitution. | High diastereoselectivity for trans-isomers. | researchgate.net |
| Rhodium Complexes | Catalytic asymmetric [2+2+2] cycloadditions with precursors. | Access to complex polycyclic piperidine scaffolds. | nih.gov |
| Copper Catalysts | Selective C-N cross-coupling reactions. | Efficient for creating unsymmetrical 2,6-disubstituted products. | researchgate.net |
| Chiral Organocatalysts | Enantioselective intramolecular aza-Michael reactions (IMAMR). | Metal-free synthesis of enantiomerically enriched piperidines. | nih.gov |
| Chiral Phosphepines | Asymmetric [4+2] annulation reactions. | Excellent enantioselectivity for specific cyclizations. | acs.org |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch flask, offers significant advantages in safety, efficiency, and scalability. numberanalytics.comsci-hub.se This technology is particularly well-suited for reactions involving highly reactive intermediates, such as the organolithium species generated during Br/Li exchange reactions with dibromopyridines, a close structural analog of this compound. rsc.org
Integrating the derivatization of this compound into flow systems could enable the safe handling of hazardous reagents and precise control over reaction parameters like temperature and time, leading to higher yields and purities. bohrium.comnih.gov Flow reactors facilitate excellent heat transfer and minimize the volume of reactive intermediates at any given moment, which is crucial for managing potentially exothermic or unstable reactions. nih.gov
Furthermore, coupling flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions. nih.gov Automated systems can perform numerous experiments in parallel, rapidly screening different catalysts, reagents, and conditions to identify optimal pathways for the synthesis of targeted 2,6-disubstituted piperidines. soci.org This high-throughput approach can significantly reduce the time required for process development and the creation of compound libraries for drug discovery. nih.govmit.edu
Potential in Advanced Functional Materials and Nanotechnology
While the use of this compound has been primarily envisioned for pharmaceutical applications, its structure holds untapped potential in materials science and nanotechnology. The ability to introduce two distinct functional groups with precise stereochemical control makes it an attractive building block for creating novel polymers and advanced materials.
By sequentially substituting the two bromine atoms with specific functional moieties (e.g., chromophores, redox-active units, or polymerizable groups), this compound can serve as a unique monomer or cross-linking agent. The defined stereochemistry of the piperidine ring could be used to impart specific conformational constraints on a polymer backbone, influencing its macroscopic properties such as morphology, conductivity, or optical activity.
In nanotechnology, piperidine-based scaffolds could be used to create well-defined supramolecular structures or to functionalize the surface of nanomaterials. The directional nature of the C2 and C6 substituents could be exploited to direct the self-assembly of molecules into ordered arrays or to create specific binding sites on a nanoparticle surface. This opens up possibilities for developing new sensors, catalysts, or drug delivery systems where the precise spatial arrangement of functional groups is critical.
Computational Design and Prediction of Novel Reactivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, complementing experimental work. purdue.edu Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its derivatives, offering insights into their reactivity and stability. researchgate.netnih.gov
For this compound, computational studies can help predict the feasibility of different reaction pathways and guide the design of new catalytic systems. By calculating the energy barriers for various transition states, researchers can anticipate the stereochemical outcome of asymmetric reactions and identify the most promising catalysts before undertaking extensive experimental screening. nih.gov This approach can save significant time and resources.
Moreover, computational tools can be used for the de novo design of novel piperidine-based molecules with desired properties. By combining quantum chemical calculations with molecular docking and dynamics simulations, it is possible to design ligands with high affinity and selectivity for specific biological targets. rsc.orgmdpi.com This allows for the virtual screening of potential drug candidates, prioritizing the synthesis of those with the highest predicted activity and best pharmacokinetic profiles.
| Computational Method | Application to this compound Research | Outcome | Reference(s) |
| Density Functional Theory (DFT) | Investigate electronic structure and reaction mechanisms. | Predict reactivity, stability, and stereoselectivity. | researchgate.netnih.gov |
| Ab initio Calculations | Correlate electronic properties with reaction rates. | Understand structure-reactivity relationships. | nih.govacs.org |
| Molecular Docking | Predict binding modes of piperidine derivatives to biological targets. | Identify promising drug candidates and guide optimization. | rsc.org |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of piperidine-based ligands in complex with proteins. | Reveal crucial ligand-protein interactions and binding stability. | rsc.org |
Q & A
Q. How can systematic literature reviews address gaps in understanding this compound’s role in heterocyclic chemistry?
- Methodological Answer :
- Search Strategy : Use databases like SciFinder with keywords "this compound + synthesis + mechanism."
- Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, reproducibility) using tools like AMSTAR-2.
- Gap Analysis : Map existing data to identify under-researched areas (e.g., ecological toxicity, enantiomeric applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
